Indazoles, including 4-methyl-1H-indazole-6-carbonitrile, are classified as heterocyclic compounds. They are widely studied for their diverse biological activities, including anticancer and anti-inflammatory properties. The specific compound can be synthesized from various precursors, often involving reactions that introduce the carbonitrile functional group.
The synthesis of 4-methyl-1H-indazole-6-carbonitrile typically involves several key steps, which may vary based on the specific synthetic route chosen. A common method is the cyclization of appropriate precursors such as 4-methyl-2-nitrobenzonitrile with hydrazine hydrate under reflux conditions. This reaction proceeds through the formation of an intermediate hydrazone that subsequently cyclizes to form the indazole structure.
The molecular structure of 4-methyl-1H-indazole-6-carbonitrile consists of a fused indazole ring system with specific substituents that influence its chemical properties. The presence of a methyl group at the 4-position and a carbonitrile group at the 6-position contributes to its reactivity and biological activity.
The compound's structure can be visualized using computational chemistry methods, which may include density functional theory calculations to predict molecular geometry and electronic properties.
4-Methyl-1H-indazole-6-carbonitrile can undergo various chemical reactions due to its functional groups.
The mechanism of action for 4-methyl-1H-indazole-6-carbonitrile varies depending on its application but generally involves interaction with biological targets such as enzymes or receptors.
In medicinal chemistry, this compound may inhibit specific pathways involved in diseases due to its structural features that enhance binding affinity. The presence of both methyl and carbonitrile groups allows for versatile interactions with target proteins, potentially leading to therapeutic effects.
Understanding the physical and chemical properties of 4-methyl-1H-indazole-6-carbonitrile is crucial for its application in research and industry.
4-Methyl-1H-indazole-6-carbonitrile has several important applications across various scientific fields:
Research continues into optimizing synthetic routes and exploring new applications for this versatile compound, particularly in drug discovery and development contexts.
The indazole nucleus serves as a critical pharmacophore in numerous clinically approved drugs and investigational agents. Its structural significance manifests in several key aspects:
Table 1: Clinically Approved Indazole-Containing Pharmaceuticals with Therapeutic Indications
Drug Name | Therapeutic Category | Primary Indication | Key Structural Features |
---|---|---|---|
Pazopanib | Tyrosine Kinase Inhibitor | Advanced Renal Cell Carcinoma | 1H-Indazole-6-amine derivative |
Axitinib | VEGFR Inhibitor | Renal Cell Carcinoma | 1H-Indazole-3-amide |
Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-Induced Nausea/Vomiting | 1H-Indazole-3-carboxamide |
Niraparib | PARP Inhibitor | Ovarian Cancer | 1H-Indazole-4-piperidine |
Entrectinib | TRK/ROS1/ALK Inhibitor | NTRK-Fusion Solid Tumors | 1H-Indazole-6-carboxamide |
The scaffold's versatility extends to antibacterial applications, where derivatives like compound VII (developed by Actelion Pharmaceuticals) demonstrate superior potency against resistant strains compared to fluoroquinolones, attributed to the core's ability to penetrate bacterial membranes and disrupt DNA gyrase [3]. This breadth of target engagement underscores the indazole nucleus's unique capacity to serve as a multifunctional template in drug design.
Strategic substitution at the 4 and 6 positions of the indazole ring profoundly influences molecular properties and biological activity. The cyano group (-C≡N) at C-6 and methyl group (-CH₃) at C-4 in 4-methyl-1H-indazole-6-carbonitrile synergistically modulate the compound's drug-like character:
Electronic Effects: The strongly electron-withdrawing cyano group (-C≡N) at C-6 creates a dipole moment (∼3.5 D) that polarizes the indazole ring system, enhancing hydrogen bond acceptor capacity. This polarization facilitates interactions with catalytic lysine residues in kinase ATP-binding sites, as demonstrated in molecular docking studies of analogous 6-cyanoindazoles [1] [9]. Concurrently, the electron-donating methyl group at C-4 provides electronic contrast, creating intramolecular charge transfer vectors that influence redox potentials crucial for radical-scavenging activities.
Lipophilicity Modulation: Experimental logP measurements of structurally similar compounds (e.g., methyl 4-methyl-1H-indazole-3-carboxylate, logP ∼1.8) indicate that the methyl group increases lipophilicity by ∼0.5-0.7 log units versus unsubstituted analogues, while the cyano group provides a counterbalance with modest hydrophilicity [9]. This balanced lipophilicity profile (calculated logP ∼2.1 for 4-methyl-1H-indazole-6-carbonitrile) optimizes membrane permeability without compromising aqueous solubility.
Steric and Conformational Control: The compact methyl group (van der Waals volume ∼23 ų) occupies minimal steric space while blocking metabolic oxidation at C-4, a site vulnerable to cytochrome P450-mediated hydroxylation in unsubstituted indazoles. The linear cyano group projects away from the ring plane, serving as a hydrogen bond acceptor without introducing conformational flexibility that might reduce binding entropy [1]. This geometry is evident in crystal structures of related compounds like 4-chloro-1-methyl-1H-indazole-3-carbonitrile [4].
Metabolic Stability: Cyano substitution dramatically reduces Phase I metabolism compared to ester or amide functionalities at C-6, as evidenced by microsomal stability studies showing ∼3-fold longer half-lives for 6-cyanoindazoles versus corresponding 6-carboxylates [9]. The methyl group further stabilizes the ring against oxidative degradation, synergistically enhancing metabolic stability.
Table 2: Comparative Effects of Substituents on Indazole Physicochemical and Pharmacological Properties
Substituent Position | Electronic Contribution | Lipophilicity Change (ΔlogP) | Key Pharmacological Influence | Structural Analogues |
---|---|---|---|---|
C-6 Cyano (CN) | Strong σ-acceptor, π-acceptor | +0.3 vs H | Enhanced kinase binding affinity | 4-CHLORO-1-METHYL-1H-INDAZOLE-3-CARBONITRILE [4] |
C-4 Methyl (CH₃) | Weak σ-donor | +0.7 vs H | Metabolic stabilization; increased membrane permeation | Methyl 4-methyl-1H-indazole-3-carboxylate [9] |
C-3 Carboxylate (COOR) | Strong σ-acceptor | -0.2 vs CN | Improved solubility; reduced potency | Methyl 4-amino-1H-indazole-6-carboxylate [1] |
C-4 Amino (NH₂) | Strong σ-donor, π-donor | -1.1 vs CH₃ | Increased polarity; H-bond donation capacity | Methyl 4-amino-1H-indazole-6-carboxylate [1] |
These substituent effects translate directly to enhanced target selectivity and pharmacokinetic performance. For instance, in kinase inhibitor development, 6-cyano substitution improves selectivity indices against off-target kinases by 5-10 fold compared to 6-halo analogues, attributed to the cyano group's precise vectorial interactions with solvent-exposed regions of the ATP binding site [1].
The strategic incorporation of carbonitrile groups at the indazole C-6 position represents an evolutionary response to challenges in kinase inhibitor and CNS drug development. This journey encompasses three distinct phases:
First Generation (Pre-2010): Metabolic Liability Focus - Early indazole drugs prioritized potency over pharmacokinetics, leading to molecules like ledoxantrone (phase II for colorectal cancer, 1999-2004) that suffered from rapid glucuronidation at C-6 hydroxyl groups. Researchers identified that replacing metabolically labile 6-hydroxy or 6-methoxy groups with cyano substituents reduced microsomal clearance rates by ∼60% in human liver microsome assays, while maintaining nanomolar kinase affinity. The synthesis relied primarily on copper-mediated cyanation of 6-bromoindazoles, often with limited yields (<40%) [3].
Second Generation (2010-2020): Synthetic Methodology Renaissance - Advances in palladium-catalyzed cyanation (e.g., Pd₂(dba)₃/XPhos systems) enabled efficient installation of the 6-cyano group on multigram scales (yields >85%), facilitating exploration of structure-activity relationships. This period saw the emergence of entrectinib (FDA-approved 2019), where the indazole-6-carbonitrile moiety contributed to CNS penetration for treating NTRK-fusion solid tumors. Computational studies revealed the 6-cyano group's role in reducing polar surface area (PSA ∼12 Ų reduction vs carboxylate) while maintaining optimal ligand efficiency (>0.4) [3]. Parallel innovations included microwave-assisted and flow chemistry approaches that reduced reaction times from >24 hours to <30 minutes for key intermediates [3].
Third Generation (2020-Present): Targeted Molecular Design - Contemporary research integrates computational chemistry and structure-based drug design to optimize 6-cyanoindazoles. Virtual screening identified compound DB07075 (3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile) as a potent inhibitor of Cancer Osaka Thyroid (COT) kinase (docking score -12.7 kcal/mol), where the 6-cyano group forms critical hydrogen bonds with Gly210 and Glu208 residues [2] [5]. Density functional theory (DFT) analyses confirm that the HOMO-LUMO gap energy (∼4.1 eV) in 6-cyanoindazoles supports favorable charge transfer interactions with kinase catalytic domains. Modern synthetic routes employ cascade cyclization-cyanation protocols starting from o-halonitroarenes, achieving molecular complexity in fewer steps with improved atom economy (>75%) [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2